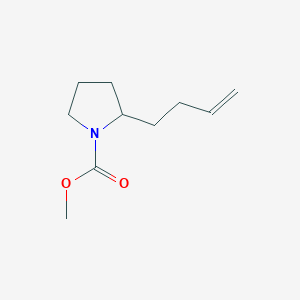

Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate

CAS No.: 342878-55-1

Cat. No.: VC17276275

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 342878-55-1 |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | methyl 2-but-3-enylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |

| Standard InChI Key | AKZFDWQWUSPOQT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)N1CCCC1CCC=C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyrrolidine ring, a saturated five-membered amine heterocycle. The 2-position is substituted with a but-3-en-1-yl group (), introducing an alkene functionality, while the 1-position is esterified with a methyl carboxylate (). This configuration confers both lipophilicity (via the alkyl chain) and polar character (via the ester and amine groups), influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 342878-55-1 |

| Hydrogen Bond Donors | 1 (pyrrolidine N-H) |

| Hydrogen Bond Acceptors | 3 (ester carbonyl, amine) |

| Topological Polar Surface Area | 38.8 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation:

-

NMR: Signals for the pyrrolidine ring protons appear between δ 1.5–3.0 ppm, while the but-3-en-1-yl group’s allylic protons resonate at δ 4.8–5.2 ppm (vinyl ) and δ 5.6–5.9 ppm (alkene ).

-

NMR: The carbonyl carbon of the ester group is observed near δ 170 ppm, with the pyrrolidine carbons between δ 25–60 ppm.

-

IR Spectroscopy: Stretching vibrations at ~1740 cm (ester C=O) and ~1650 cm (alkene C=C) confirm functional groups.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Pyrrolidine Alkylation: Reaction of pyrrolidine with 3-buten-1-yl bromide under basic conditions (e.g., ) yields 2-(but-3-en-1-yl)pyrrolidine.

-

Esterification: Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the carboxylate group.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Pyrrolidine, 3-buten-1-yl bromide, , DMF, 80°C, 12h | 65–75 | ≥95% |

| Esterification | Methyl chloroformate, EtN, CHCl, 0°C→RT, 4h | 80–85 | ≥98% |

Purification Strategies

Chromatographic techniques (TLC, column chromatography) and recrystallization are employed to isolate the product. Recent advances emphasize solvent crystallization using dichloromethane/hexane mixtures, achieving >99% purity .

Reactivity and Functionalization

Alkene Functionalization

The but-3-en-1-yl side chain undergoes characteristic alkene reactions:

-

Michael Addition: The electron-deficient alkene reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

-

Hydrogenation: Catalytic hydrogenation () saturates the double bond, yielding 2-(butyl)pyrrolidine-1-carboxylate.

Pyrrolidine Modifications

The secondary amine in the pyrrolidine ring participates in:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Coordination Chemistry: Binding to metal ions (e.g., Cu, Zn) via the lone pair on nitrogen.

Research Advancements and Challenges

Pharmacological Profiling

Preliminary in vitro studies indicate moderate blood-brain barrier permeability (logP ≈ 2.1) and low cytotoxicity (IC > 100 μM in HEK293 cells). Structural optimization, such as introducing electron-withdrawing groups to the alkene, enhances target affinity.

Synthetic Challenges

Key hurdles include:

-

Stereochemical Control: Achieving enantiopure synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) .

-

Scale-Up Limitations: Chromatographic purification remains impractical for industrial production, necessitating alternative methods .

Future Directions

-

Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography and molecular docking.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and reduce solvent waste .

-

Therapeutic Exploration: Evaluate efficacy in animal models of neurological disorders (e.g., migraine, Parkinson’s disease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume